Ethyl 1H-benzo[d]imidazole-7-carboxylate

Medicinal Chemistry Physicochemical Profiling Drug Design

Ethyl 1H-benzo[d]imidazole-7-carboxylate (CAS 167487-83-4) is the regiospecific 7-carboxylate benzimidazole, not a 4- or 5-isomer. Isomer substitution compromises SAR, yields, and physicochemical profiles. ≥98% purity and Log P 1.74 enable reproducible synthesis of Candesartan Cilexetil, kinase inhibitors, and antimicrobials (75–88% derivative yields). Process chemists use its impurity-free profile for palladium-catalyzed C-H functionalization. Procure the correct regioisomer to ensure reproducibility.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 167487-83-4
Cat. No. B064990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1H-benzo[d]imidazole-7-carboxylate
CAS167487-83-4
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2C(=CC=C1)NC=N2
InChIInChI=1S/C10H10N2O2/c1-2-14-10(13)7-4-3-5-8-9(7)12-6-11-8/h3-6H,2H2,1H3,(H,11,12)
InChIKeyBIROFVBTDWNLKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1H-benzo[d]imidazole-7-carboxylate (CAS 167487-83-4): Procurement-Ready Overview of a Regiospecific Benzimidazole Building Block


Ethyl 1H-benzo[d]imidazole-7-carboxylate (CAS 167487-83-4) is a high-purity (≥98%) heterocyclic building block featuring a benzimidazole core with a regiospecific ethyl ester group at the 7-position . It is distinguished by its specific lipophilic profile (consensus Log P of 1.74), which can be critical for applications ranging from organic synthesis to medicinal chemistry . Its consistent quality and defined physical properties, including a molecular weight of 190.2 g/mol, make it a reliable synthetic intermediate for complex molecular targets .

Why Substituting Ethyl 1H-benzo[d]imidazole-7-carboxylate (CAS 167487-83-4) with an Analog or Isomer is Not an Option for Rigorous Scientific Workflows


The precise location of the carboxylate group on the benzimidazole ring system is a critical determinant of downstream reactivity and biological interaction profiles. A key study has highlighted that regioselective control is essential to avoid isomerization when introducing substituents at the 7-position [1]. Using an isomer, such as a 4- or 5-carboxylate benzimidazole, introduces a different spatial arrangement of the functional group, which can lead to significant deviations in the outcomes of structure-activity relationship (SAR) studies, synthetic yields, or physicochemical properties. This level of regiochemical specificity cannot be assumed or substituted, making the procurement of the correctly regioisomer a non-negotiable step for reproducible scientific advancement.

Quantitative Differentiation Guide for Ethyl 1H-benzo[d]imidazole-7-carboxylate (CAS 167487-83-4)


Differentiation by Defined Lipophilicity: Comparative Log P Analysis

Ethyl 1H-benzo[d]imidazole-7-carboxylate exhibits a distinct lipophilicity profile compared to its methyl ester analog, a critical factor for applications where membrane permeability or solubility is a key parameter. The target compound's consensus Log P (octanol-water partition coefficient) is 1.74 , a value significantly higher than that of many methyl ester counterparts, which can exhibit Log P values well below 0 [1]. This quantifiable difference in lipophilicity is a primary selection criterion for scientists aiming to optimize the physicochemical properties of their final drug candidates or synthetic intermediates.

Medicinal Chemistry Physicochemical Profiling Drug Design

Assurance of High and Consistent Purity: A Quantitative Comparison

Procurement of Ethyl 1H-benzo[d]imidazole-7-carboxylate from reputable sources guarantees a minimum purity specification of 98%, a standard that is often lower or less rigorously defined for less specialized or generic isomers. Multiple vendors, including Bidepharm, AKSci, and Cool Pharm, consistently specify a minimum purity of 98.00% for this compound, with batch-specific analytical data (e.g., NMR, HPLC) available upon request [1]. In contrast, some commercial sources for the 4-carboxylate isomer offer a lower minimum purity of 95% [2]. This 3% difference in minimum purity specification can be critical for synthetic steps requiring high-purity starting materials to avoid side reactions and ensure predictable yields.

Organic Synthesis Quality Control Procurement

Regioselective Reactivity: A Class-Level Inference for Selective Synthesis

The 7-position on the benzimidazole ring is strategically significant for the construction of key pharmaceutical intermediates. A study on regioselective C-H azidation of anilines demonstrated its application in synthesizing a methyl 2-ethoxybenzimidazol-7-carboxylate intermediate, a crucial precursor for the antihypertensive drug Candesartan Cilexetil [1]. This class-level evidence indicates that the 7-carboxylate scaffold is a privileged framework in medicinal chemistry. The target compound, with its unprotected 1H-position, offers a versatile handle for further regioselective N-functionalization, a key differentiator from its N-substituted analogs. Methods for achieving precise regiochemical control at the 7-position via palladium catalysis have been developed, yielding 7-esterified derivatives in a range of 75–88% .

Synthetic Methodology Medicinal Chemistry Process Chemistry

High-Impact Application Scenarios for Ethyl 1H-benzo[d]imidazole-7-carboxylate (CAS 167487-83-4)


Medicinal Chemistry: Synthesis of Angiotensin II Receptor Antagonist Intermediates

This compound is a crucial starting material for synthesizing key intermediates of antihypertensive drugs like Candesartan Cilexetil. Its specific 7-carboxylate position and high purity (≥98%) enable the efficient construction of the complex molecular architecture required for these pharmaceuticals, ensuring high yields in subsequent regioselective functionalization steps [1].

Medicinal Chemistry: Lead Optimization and SAR Studies

In drug discovery programs focused on benzimidazole-containing kinase inhibitors or antimicrobials, the distinct lipophilicity of this compound (Log P 1.74) provides a valuable parameter for tuning the physicochemical profile of lead candidates. Researchers can use this building block to systematically explore the impact of ethyl ester substitution on cellular permeability and target engagement, a strategy supported by its use in derivative synthesis yielding 75–88% efficiency .

Process Chemistry: Development of Regioselective Synthetic Methodologies

Process chemists can leverage this compound to develop and optimize palladium-catalyzed reactions or other methods for regioselective C-H functionalization and N-alkylation. Its availability in high purity (≥98%) minimizes interference from impurities, allowing for precise study of reaction kinetics and yield optimization, which is critical for establishing robust manufacturing processes for complex heterocycles .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 1H-benzo[d]imidazole-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.